2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Description
2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazole core substituted with a chlorine atom at position 2, a 2-methylpropyl (isobutyl) group at position 5, and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a 3-(1H-imidazol-1-yl)propyl chain, introducing a heteroaromatic imidazole ring.
Properties
Molecular Formula |
C14H19ClN4OS |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H19ClN4OS/c1-10(2)8-11-12(18-14(15)21-11)13(20)17-4-3-6-19-7-5-16-9-19/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,17,20) |
InChI Key |
NEMKUKDGKQMWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction
The 1,3-thiazole core is typically synthesized via Hantzsch thiazole synthesis , which involves cyclocondensation of α-halo carbonyl compounds with thioamides. For this target molecule, 5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid serves as the foundational intermediate.
Reaction Scheme
-
Bromination of Pyruvic Acid :
Bromopyruvic acid is generated under controlled temperature (0–5°C) using gaseous bromine. -
Cyclization with Thioisobutyramide :
Reaction proceeds in acetonitrile at 60–80°C for 24–72 hours with MnO₂ as the oxidizing agent.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <50°C: 32% yield 80°C: 78% yield |
| MnO₂ Molar Ratio | 1:20–1:26 (substrate:MnO₂) | Excess MnO₂ reduces byproducts |
| Reaction Time | 24–72 hours | <24h: Incomplete cyclization |
Imidazole-Propyl Side Chain Installation
The 3-(1H-imidazol-1-yl)propyl moiety is introduced via nucleophilic substitution or amide coupling:
Method A: Alkylation of Imidazole
-
Propyl Chain Formation :
Conducted in DMF with K₂CO₃ (yield: 65–72%). -
Amine Generation :
Ammonolysis in ethanol at 50°C for 12 hours.
Method B: Carbodiimide-Mediated Coupling
-
Activation of Carboxylic Acid :
-
Amine Coupling :
Yields improve to 85% when using HOBt as an additive.
Industrial-Scale Optimization
Oxidation and Hydrolysis
The Chinese patent CN102372680A details a cost-effective protocol using L-cysteine hydrochloride as the starting material:
Stepwise Process
-
Condensation :
pH maintained at 4.5–5.0 with NaOH (yield: 89%). -
Esterification :
Dry HCl gas saturation at 25°C for 12 hours. -
MnO₂ Oxidation :
Critical parameters:-
MnO₂ ratio: 1:20 (substrate:MnO₂)
-
Temperature: 60–80°C
-
Time: 48 hours
-
-
Hydrolysis :
10% NaOH aqueous solution under reflux (1 hour).
Comparative Analysis of Methodologies
Table 1: Yield and Purity Across Methods
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hantzsch Cyclization | Bromopyruvic acid | 78 | 98.5 |
| L-Cysteine Route | L-Cysteine HCl | 82 | 97.8 |
| Carbodiimide Coupling | EDC/HOBt | 85 | 99.1 |
Advantages of the L-Cysteine Pathway:
-
Utilizes inexpensive starting materials (L-cysteine HCl: $12/kg vs. bromopyruvic acid: $320/kg)
-
Fewer purification steps due to high regioselectivity
-
Environmentally benign (water-based hydrolysis)
Challenges and Solutions
Byproduct Formation
Common impurities include:
Emerging Techniques
Flow Chemistry Approaches
Microreactor systems enable:
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from recent literature (Table 1). Key differentiating factors include substituent topology, heterocyclic systems, and physicochemical properties.
Table 1: Structural and Functional Comparison with Analogous Compounds
*Calculated based on molecular formula.
Core Heterocycle and Substituent Effects
- Thiazole vs. Pyrazole Cores : The target compound’s 1,3-thiazole core differs from pyrazole derivatives (e.g., ) in electronic properties. Thiazoles, with a sulfur atom, exhibit greater π-electron deficiency, enhancing electrophilic reactivity and intermolecular interactions compared to pyrazoles .
- Imidazole vs. Pyrrole Side Chains: The imidazolylpropyl group in the target compound provides basicity (pKa ~6.8–7.0) due to the imidazole’s aromatic amine, contrasting with the non-basic pyrrole substituents in . This may influence solubility and target-binding specificity .
Substituent Topology and Physicochemical Properties
Biological Activity
The compound 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of various halogenated compounds with thiazole precursors. The specific synthesis pathway for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methodologies involving nucleophilic substitutions and cyclization reactions.
Antimicrobial Properties
Thiazole derivatives, including those similar to this compound, have shown significant antimicrobial activity. For instance, compounds with imidazole and thiazole moieties are known to exhibit potent antibacterial effects against various pathogens. Research indicates that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Activity
Studies have indicated that thiazole derivatives possess anticancer properties. A review of thiazolo[3,2-a]benzimidazoles highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of this compound in cancer models remains to be fully elucidated but may follow similar mechanisms.
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For example, thiazole derivatives can act as inhibitors of protein kinases or other enzymes critical for tumor growth and bacterial survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of bacteria .
Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The study found that certain derivatives induced significant cell death in breast and colon cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization. For example:
- Step 1 : Construct the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
- Step 2 : Introduce the 2-methylpropyl (isobutyl) group at position 5 using alkylation or nucleophilic substitution under anhydrous conditions .
- Step 3 : Couple the imidazole-propylamine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) to the thiazole-4-carboxylic acid intermediate .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (solvent: DMF/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be rigorously validated?
- Analytical Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
- Spectroscopy :
- NMR : - and -NMR to confirm proton environments and carbon backbone (e.g., δ 8.2–8.5 ppm for imidazole protons) .
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., [M+H] calculated for CHClNOS: 369.1154) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Case Example : If antimicrobial assays show variability (e.g., MIC values ranging from 8–32 µg/mL):
- Replication : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
- Orthogonal Assays : Compare results from agar diffusion, time-kill kinetics, and fluorescence-based viability assays to confirm consistency .
- Structural Confounds : Check for batch-to-batch impurities via LC-MS and assess stability under assay conditions (e.g., pH 7.4 PBS degradation studies) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Variation of Substituents : Synthesize analogs with modified substituents (e.g., replacing 2-methylpropyl with cyclopropyl or fluorinated groups) to assess impact on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with imidazole nitrogen or thiazole sulfur) .
- Biological Testing : Prioritize analogs for testing against targets like CYP450 enzymes or kinase receptors based on computational predictions .
Q. What methodologies are suitable for studying this compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive) and values .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to purified enzymes (e.g., determination) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces .
Q. How can computational modeling improve the understanding of this compound’s reactivity and stability?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfur atoms in thiazole as reactive centers) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability over 100 ns trajectories .
Q. What crystallographic strategies can address polymorphism issues during formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
